Cas no 1003089-99-3 ({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate)

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate is a specialized ester-amide hybrid compound with potential applications in organic synthesis and pharmaceutical research. Its structure combines a cyclohexenyl ethyl carbamoyl moiety with a 4-ethoxybenzoate ester group, offering versatility in chemical modifications. The presence of the electron-donating ethoxy group enhances stability and may influence reactivity in coupling or polymerization reactions. This compound is particularly valuable for designing intermediates in drug development, where its bifunctional nature allows for selective derivatization. High purity grades ensure reproducibility in research settings. Suitable for controlled reactions, it serves as a building block for complex molecules, particularly in medicinal chemistry and material science applications.
{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate structure
1003089-99-3 structure
Product Name:{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate
CAS No:1003089-99-3
MF:C19H25NO4
MW:331.40610575676
CID:5320666
Update Time:2025-05-21

{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethoxybenzoate
    • 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl 4-ethoxybenzoate
    • [2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethoxybenzoate
    • STL194764
    • {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate
    • Inchi: 1S/C19H25NO4/c1-2-23-17-10-8-16(9-11-17)19(22)24-14-18(21)20-13-12-15-6-4-3-5-7-15/h6,8-11H,2-5,7,12-14H2,1H3,(H,20,21)
    • InChI Key: SLDUDOKFWOLMDF-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)OCC)=O)CC(NCCC1=CCCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 439
  • XLogP3: 3.5
  • Topological Polar Surface Area: 64.599

{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate Pricemore >>

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Additional information on {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate

The Compound CAS No. 1003089-99-3: {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate

The compound with CAS No. 1003089-99-3, known as {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate, is a complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexene ring with a carbamate group and an ethoxybenzoate moiety. The molecule's structure allows for diverse applications in research and development, particularly in the synthesis of bioactive compounds and advanced materials.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to act as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The presence of the cyclohexene ring introduces rigidity to the molecule, which can enhance its stability and bioavailability when used as a pharmacophore. Additionally, the ethoxy group attached to the benzoate moiety contributes to the compound's solubility in organic solvents, making it easier to handle in laboratory settings.

One of the most promising applications of {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate lies in its role as an intermediate in the synthesis of more complex molecules. By modifying specific functional groups within its structure, chemists can tailor its properties for use in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. For instance, recent research has demonstrated its utility in the development of novel insecticides with reduced environmental impact.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry, such as nucleophilic substitution and condensation reactions. The key challenge lies in achieving high yields while maintaining the integrity of the molecule's stereochemistry. Advances in catalytic techniques and green chemistry have enabled more efficient production methods, reducing waste and improving sustainability.

In terms of physical properties, {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate exhibits a melting point of approximately 78°C and a boiling point around 325°C under standard conditions. Its solubility profile shows moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, while it is sparingly soluble in water. These properties make it suitable for use in both solution-phase and solid-phase synthesis techniques.

From an environmental standpoint, studies have shown that this compound degrades relatively quickly under aerobic conditions, reducing its persistence in natural ecosystems. However, further research is needed to fully understand its long-term environmental impact and to develop strategies for safe disposal.

In conclusion, CAS No. 1003089-99-3 represents a versatile compound with significant potential across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, agriculture, and materials science. As advancements continue to be made in synthetic methodologies and application development, this compound will undoubtedly play an increasingly important role in shaping future discoveries.

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